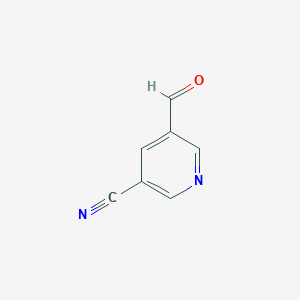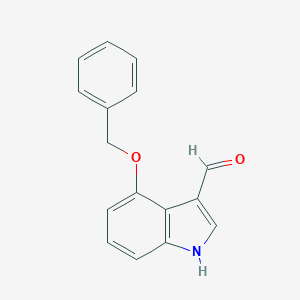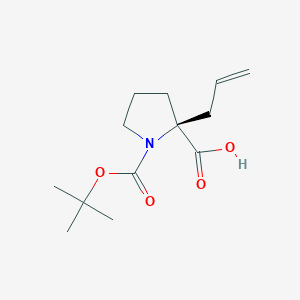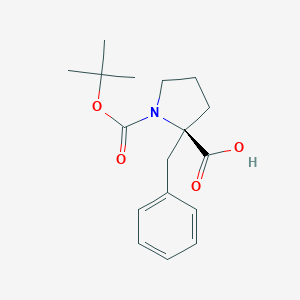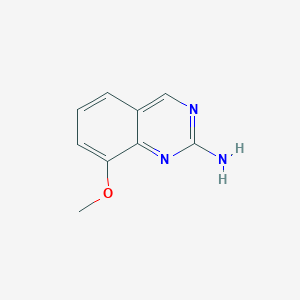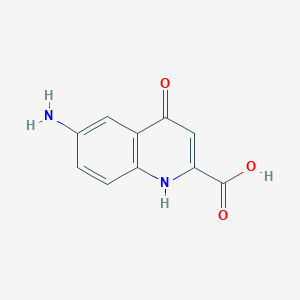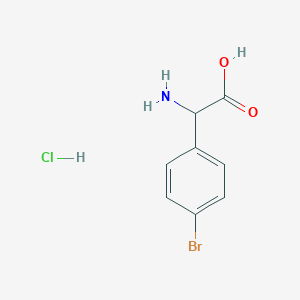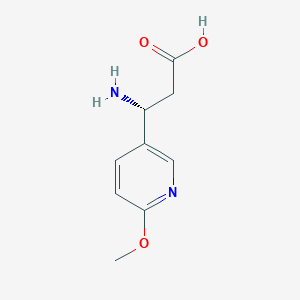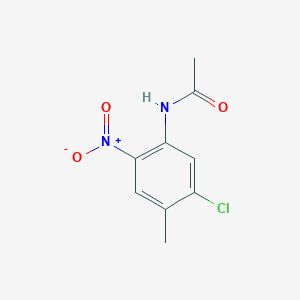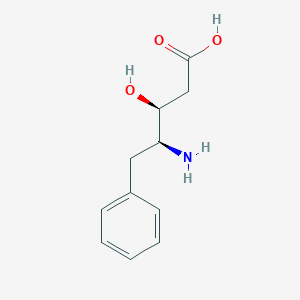![molecular formula C6H8N4O4S B112999 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate CAS No. 769951-32-8](/img/structure/B112999.png)
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate
Overview
Description
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate is a compound with the molecular formula C6H8N4O4S and a molecular weight of 232.22 g/mol. It is a derivative of 7H-Pyrrolo[2,3-d]pyrimidine, a class of compounds that have been explored as antitubercular agents . These compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves the acid-catalyzed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines . The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines are dissolved in isopropanol, and concentrated HCl is added. The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Scientific Research Applications
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
This compound has been used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated derivatives of this compound have been synthesized and shown promising cytotoxic effects against different cancer cell lines . One of the compounds, namely 5k, emerged as a potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Antitubercular Agents
The compound has been explored as a potential antitubercular agent. A library of 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized and their structure–activity relationships were studied. Some of these compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis .
Inhibitors of HPK1
The compound has been used in the development of potent inhibitors of HPK1, a protein kinase involved in immune responses. One of the derivatives of this compound showed potent inhibitory activity against HPK1 .
Nitric Oxide Production Inhibitors
The compound has been used in the development of novel nitric oxide production inhibitors. Some of the derivatives of this compound did not affect cell proliferation and their inhibition of NO production was not related to cell viability .
Mechanism of Action
Target of Action
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate has been studied for its potential as an antitubercular agent . It has shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . Additionally, it has been identified as a potential multi-targeted kinase inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been found to inhibit the growth of Mycobacterium tuberculosis . In the case of kinases, it binds to the enzymes, inhibiting their activity and thus affecting the signaling pathways they are involved in .
Biochemical Pathways
Its inhibition of kinases suggests that it may affect various signaling pathways involved in cell growth and proliferation .
Pharmacokinetics
It has been noted that potent compounds from this series have a clogp value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .
Result of Action
The compound’s action results in the inhibition of the growth of Mycobacterium tuberculosis . In the context of cancer, it has been found to induce cell cycle arrest and apoptosis in HepG2 cells .
properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidin-4-amine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFLCRGXDSPVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466926 | |
| Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7H-pyrrolo[2,3-d]pyrimidine Hydrogen Sulfate | |
CAS RN |
769951-32-8 | |
| Record name | Sulfuric acid--7H-pyrrolo[2,3-d]pyrimidin-4-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





